Pegaspargase

Description

Structure

3D Structure

Properties

CAS No. |

116218-49-6 |

|---|---|

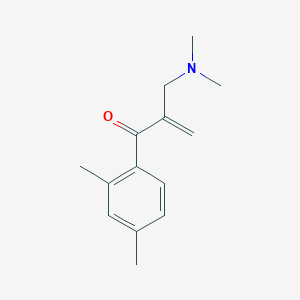

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

2-[(dimethylamino)methyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C14H19NO/c1-10-6-7-13(11(2)8-10)14(16)12(3)9-15(4)5/h6-8H,3,9H2,1-2,4-5H3 |

InChI Key |

QXLQZLBNPTZMRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(=C)CN(C)C)C |

Origin of Product |

United States |

Molecular and Enzymatic Characteristics of Pegaspargase

L-Asparaginase Enzyme Source and Structural Considerations

At the heart of pegaspargase (B1176633) lies the L-asparaginase enzyme, a protein with a specific and potent anti-leukemic activity.

Microbial Origins and Engineering for Therapeutic Application

The L-asparaginase enzyme used in the production of this compound is derived from the bacterium Escherichia coli (E. coli). dovepress.comtga.gov.autga.gov.au This microbial source has been a workhorse for the large-scale production of the enzyme. rsdjournal.orgmdpi.com While other microorganisms can produce L-asparaginase, the E. coli-derived enzyme has been extensively studied and utilized in clinical settings. rsdjournal.orgbrin.go.idresearchgate.net

Native L-asparaginase is a tetrameric protein, meaning it is composed of four identical subunits. prospecbio.comhres.casemanticscholar.org These subunits come together to form the active enzyme. However, the native form of the enzyme can elicit hypersensitivity reactions in patients and has a relatively short half-life in the bloodstream. nih.govpatsnap.com To overcome these limitations, the enzyme undergoes a process of chemical modification, which leads to the creation of this compound.

Polyethylene (B3416737) Glycol (PEG) Conjugation Methodologies and Their Consequences

The key modification that transforms L-asparaginase into this compound is the covalent attachment of polyethylene glycol (PEG) molecules, a process known as PEGylation. dovepress.complos.orgnih.gov This process significantly alters the properties of the enzyme, enhancing its therapeutic profile.

Random vs. Site-Specific PEGylation Techniques

The traditional method for producing this compound involves a random PEGylation process. nih.govplos.org In this method, activated PEG molecules, such as monomethoxypolyethylene glycol (mPEG) with a succinimidyl succinate (B1194679) linker, are reacted with the L-asparaginase enzyme. dovepress.comtga.gov.aunih.gov This results in the covalent attachment of PEG chains to multiple sites on the protein surface, primarily at the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. nih.govplos.org A significant drawback of this random approach is the creation of a heterogeneous mixture of this compound molecules with a varying number of attached PEG chains, leading to a high degree of polydispersity. nih.govplos.org It is estimated that approximately 69 to 82 molecules of 5 kDa mPEG are conjugated to each L-asparaginase molecule in the commercially available formulation. hres.caplos.org

In contrast, researchers have been exploring site-specific PEGylation techniques to create more homogenous and potentially improved versions of the drug. nih.govuprrp.edugenscript.com This approach aims to attach a single PEG molecule to a specific site on the enzyme, often the N-terminus. nih.gov By controlling the reaction conditions, such as pH, it is possible to favor the reaction at the N-terminal α-amino group, which has a lower pKa than the ε-amino groups of lysine residues. nih.gov This results in a monoPEGylated protein with a more defined structure and potentially different pharmacokinetic and pharmacodynamic properties compared to the randomly pegylated form. nih.govresearchgate.net

Impact of PEGylation on Enzyme Steric Hindrance and Active Site Accessibility

The attachment of PEG chains to the L-asparaginase enzyme has a profound impact on its physical and biochemical properties. The PEG molecules form a hydrophilic cloud around the enzyme, which provides several benefits. taylorandfrancis.com This "protective" barrier shields the enzyme from the patient's immune system, reducing its immunogenicity and the likelihood of allergic reactions. taylorandfrancis.comfrontiersin.org It also protects the enzyme from degradation by proteolytic enzymes in the bloodstream, thereby increasing its half-life significantly compared to the native enzyme. dovepress.complos.orgdrugbank.com

However, this PEG shield also introduces steric hindrance , which can affect the enzyme's activity. nih.govnih.govresearchgate.net The bulky PEG chains can partially obstruct the active site of the enzyme, making it more difficult for its substrate, L-asparagine, to bind. nih.govnih.govresearchgate.net This can lead to a decrease in the enzyme's catalytic efficiency. nih.govresearchgate.net The degree of activity loss is often related to the size and number of attached PEG molecules. frontiersin.orgnih.gov Despite this reduction in activity, the extended half-life and reduced immunogenicity of this compound result in a more sustained depletion of asparagine in the blood, which is the basis for its therapeutic effect. tga.gov.audrugbank.comeuropa.eu

Enzymatic Activity and Reaction Kinetics

The fundamental therapeutic action of this compound is derived from its enzymatic activity, which targets a key metabolic vulnerability of leukemic cells.

Mechanism of Asparagine Hydrolysis and Ammonia (B1221849) Production

This compound, like its parent enzyme L-asparaginase, catalyzes the hydrolysis of the amino acid L-asparagine. prospecbio.compatsnap.compatsnap.com The enzyme breaks down L-asparagine into L-aspartic acid and ammonia. patsnap.compatsnap.combccancer.bc.ca This reaction occurs optimally at physiological pH and temperature. patsnap.com

The catalytic mechanism of L-asparaginase is a two-step process that involves a nucleophilic attack on the amide carbon of L-asparagine, leading to the formation of a β-acyl-enzyme intermediate. scielo.br This is followed by the hydrolysis of this intermediate, which releases L-aspartic acid and regenerates the active enzyme. scielo.br The catalytic activity is dependent on a key set of amino acid residues within the enzyme's active site, often referred to as a catalytic triad. researchgate.net

Leukemic cells, particularly those in ALL, have very low levels of the enzyme asparagine synthetase and are therefore unable to produce their own asparagine. patsnap.comdrugbank.compatsnap.com They rely on external sources of asparagine from the bloodstream for their survival and proliferation. patsnap.comdrugbank.compatsnap.com By depleting the circulating levels of L-asparagine, this compound effectively starves the leukemic cells, leading to an inhibition of protein synthesis, cell cycle arrest, and ultimately, programmed cell death (apoptosis). patsnap.compatsnap.com Normal cells, on the other hand, are generally able to synthesize their own asparagine and are less affected by its depletion. drugbank.comwikipedia.org

Interactive Data Table: Comparison of L-Asparaginase and this compound Properties

| Property | Native L-Asparaginase | This compound |

| Source | Escherichia coli | Escherichia coli |

| Structure | Tetramer of identical subunits | Tetramer with covalently attached PEG molecules |

| PEGylation | None | Random covalent attachment of mPEG |

| Half-life | Short | Significantly prolonged dovepress.comdrugbank.com |

| Immunogenicity | High | Reduced frontiersin.orgdrugbank.com |

| Enzymatic Activity | Higher intrinsic activity | Reduced due to steric hindrance nih.govresearchgate.net |

Enzymatic Assay Methodologies and Kinetic Parameter Determination (e.g., Michaelis Constant)

The quantification of this compound enzymatic activity is crucial for assessing its therapeutic efficacy. Several methodologies are employed for this purpose, each with distinct principles. A common approach is based on measuring the products of the enzymatic reaction catalyzed by L-asparaginase, which is the hydrolysis of L-asparagine into L-aspartic acid and ammonia. tga.gov.au One established assay determines the amount of ammonia produced from the L-asparagine substrate. ashpublications.org

Another widely used method is a coupled enzymatic assay. In this system, the aspartic acid formed from the asparaginase-catalyzed deamination of asparagine reacts with α-ketoglutaric acid. This reaction is facilitated by the enzyme glutamic-oxaloacetic transaminase, yielding oxaloacetic acid. The oxaloacetic acid then oxidizes reduced β-nicotinamide adenine (B156593) dinucleotide (NADH) in the presence of malic dehydrogenase. The resulting decrease in absorbance at a wavelength of 340 nm is measured, which is directly proportional to the asparaginase (B612624) activity. nih.govgrangergenetics.com A variation of this involves a quantitative assay that uses L-aspartic acid β-hydroxamate as the substrate and measures the formation of indooxine photometrically at 690 nm. analesdepediatria.org Furthermore, in vitro enzyme kinetics can be evaluated by adding this compound to a range of L-asparagine concentrations, allowing the reaction to proceed, and then measuring the released L-aspartic acid by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov

The characterization of an enzyme's efficiency and its affinity for a substrate is defined by its kinetic parameters. frontiersin.org For this compound, the key parameters are the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). frontiersin.orgcmu.edu The Kₘ value represents the substrate concentration at which the enzyme operates at half of its maximum velocity; a lower Kₘ indicates a higher affinity of the enzyme for its substrate. frontiersin.org Given that circulating L-asparagine levels are typically low (around 50 µM), a low Kₘ in the micromolar range is essential for the enzyme to be therapeutically effective. frontiersin.org The Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. cmu.edu These parameters are determined by studying the reaction rates at various concentrations of the L-asparagine substrate and fitting the data to the Michaelis-Menten model. cmu.eduplos.org

Studies have determined these kinetic parameters for native L-asparaginase and its PEGylated forms. The process of PEGylation, while not altering the fundamental enzymatic mechanism, can affect substrate access to the enzyme's active site. plos.org This steric hindrance can lead to an increase in the Kₘ value for the PEGylated enzyme compared to its native form. plos.org

| Enzyme | Kₘ (μM) | Vₘₐₓ (μmol·min⁻¹) |

|---|---|---|

| Native L-Asparaginase | 19.58 | 2.36 |

| monoPEG-ASNase | 34.67 | 3.34 |

| polyPEG-ASNase (this compound) | 65.21 | 8.36 |

Data adapted from a 2019 study on site-specific PEGylated L-asparaginase. plos.org

Comparative Enzymatic Activity of PEGylated vs. Native L-Asparaginase

The conjugation of polyethylene glycol (PEG) to native E. coli L-asparaginase creates this compound, a molecule designed to improve upon the properties of the original enzyme. tga.gov.au While the fundamental enzymatic property of L-asparaginase—the hydrolysis of L-asparagine—is not altered by PEGylation, the modification significantly impacts the enzyme's pharmacokinetic profile, stability, and immunogenicity. tga.gov.aunih.gov

A primary advantage of this compound over its native counterpart is its extended circulating half-life. Studies have shown the elimination half-life of this compound to be approximately 5.5 days, which is substantially longer than the 26-hour (or 1.1 days) half-life of native L-asparaginase. nih.govashpublications.org This prolonged presence in the bloodstream results in more sustained enzymatic activity, allowing for less frequent administration. nih.govashpublications.org This sustained activity is critical for maintaining the depletion of serum asparagine levels. ashpublications.org

In addition to its pharmacokinetic benefits, PEGylation also enhances the stability of the L-asparaginase enzyme. Research has demonstrated that pegylated L-asparaginase exhibits greater thermostability compared to the native enzyme. scirp.org In one study, pegylated L-asparaginase retained 75% of its enzymatic activity after 15 minutes at 50°C, whereas the native enzyme retained only 13% under the same conditions. scirp.org Furthermore, this compound shows increased resistance to proteolytic degradation; it maintained about 45% of its initial activity after 30 minutes of exposure to trypsin, showcasing its enhanced stability. scirp.org

The PEGylation process also reduces the immunogenicity of the L-asparaginase protein. nih.gov This modification can decrease the likelihood of developing anti-asparaginase antibodies, which can lead to the neutralization of the enzyme and reduced efficacy. ashpublications.orgnih.gov In one comparative study, a significantly lower proportion of patients treated with this compound developed high-titer anti-asparaginase antibodies compared to those who received the native enzyme. ashpublications.orgnih.gov

| Characteristic | This compound (PEGylated) | Native L-Asparaginase |

|---|---|---|

| Elimination Half-Life | ~5.5 days | ~26 hours |

| Enzymatic Activity Duration | Prolonged | Shorter |

| Thermostability | Higher | Lower |

| Resistance to Proteolysis | Higher | Lower |

| Immunogenicity | Reduced | Higher |

Data compiled from multiple sources. ashpublications.orgscirp.orgnih.gov

Mechanism of Action: Asparagine Depletion and Cellular Vulnerabilities

Fundamental Role of L-Asparagine in Malignant Cell Survival and Proliferation

L-asparagine, classified as a non-essential amino acid in healthy human cells, plays a vital role in the survival and rapid proliferation of certain cancer cells. researchgate.net These malignant cells require a consistent supply of asparagine for various critical cellular functions. It serves as a fundamental building block for the synthesis of proteins, which are essential for cell structure, function, and growth. nih.govresearchgate.net Furthermore, asparagine metabolism is intricately linked to the production of other essential nutrients required by cancer cells, including glucose, lipids, and nucleotides. researchgate.netnih.gov

The dependence of some cancer cells on external asparagine is so profound that it is considered a "semi-essential" amino acid for their survival. researchgate.netnih.gov This dependency forms the therapeutic basis for asparagine-depleting agents like pegaspargase (B1176633), which has demonstrated significant success in the treatment of acute lymphoblastic leukemia (ALL). researchgate.netnih.gov Beyond its role in biosynthesis, L-asparagine also functions as a signaling molecule. It can activate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, thereby driving the synthesis of proteins and nucleotides necessary for tumor expansion. researchgate.netaacrjournals.org Additionally, asparagine acts as an amino acid exchange factor, facilitating the uptake of other amino acids such as serine, arginine, and histidine, which further fuels cancer cell proliferation. nih.govnih.gov

Asparagine Synthetase (ASNS) Expression and Auxotrophy in Target Cells

The critical determinant of a cancer cell's dependence on external asparagine is the expression level of asparagine synthetase (ASNS). This enzyme catalyzes the endogenous synthesis of L-asparagine from L-aspartate and glutamine. nih.govnih.gov A defining characteristic of certain malignancies, most notably acute lymphoblastic leukemia (ALL), is a significantly low to absent expression of ASNS protein. nih.govaacrjournals.org This deficiency renders the cells incapable of producing their own asparagine, a state known as asparagine auxotrophy. Consequently, these cells are entirely reliant on obtaining asparagine from the extracellular environment for their survival and proliferation. nih.govnih.gov

The low expression of ASNS in ALL cells is the primary reason for their sensitivity to L-asparaginase-based therapies. nih.gov Conversely, the upregulation of ASNS expression is a principal mechanism of acquired resistance to these drugs. researchgate.netnih.gov Cancer cells that can increase their ASNS levels are able to compensate for the drug-induced depletion of external asparagine by synthesizing it internally. researchgate.net

The regulation of ASNS expression is a complex process controlled at the transcriptional level. Key pathways involved include the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR), which are activated under cellular stress conditions like amino acid deprivation. nih.govnih.govresearchgate.net A crucial transcription factor in this process is ATF4, which is activated upon asparagine depletion and drives ASNS gene expression. researchgate.netresearchgate.net Epigenetic factors, such as the methylation status of the ASNS gene promoter, also play a significant role. Hypermethylation can lead to the silencing of the ASNS gene, contributing to the low expression observed in sensitive leukemic cells. researchgate.netnih.gov It has been demonstrated that ASNS protein levels, rather than mRNA levels, show a stronger inverse correlation with sensitivity to L-asparaginase. researchgate.netnih.gov

| Factor | Role in Asparagine Metabolism and this compound Sensitivity | References |

| Asparagine Synthetase (ASNS) | Catalyzes the synthesis of L-asparagine from L-aspartate and glutamine. | nih.govnih.gov |

| Low ASNS Expression | Leads to asparagine auxotrophy, making cancer cells dependent on external asparagine and sensitive to this compound. This is a hallmark of Acute Lymphoblastic Leukemia (ALL). | nih.govaacrjournals.org |

| High ASNS Expression | Confers resistance to this compound by enabling cancer cells to produce their own asparagine. | researchgate.netnih.gov |

| ATF4 Transcription Factor | A key activator of ASNS gene transcription in response to amino acid starvation. | researchgate.netresearchgate.net |

| ASNS Promoter Methylation | Hypermethylation can silence the ASNS gene, resulting in low expression and increased sensitivity to this compound. | researchgate.netnih.gov |

Asparagine Depletion Cascade and Subsequent Cellular Responses

The enzymatic depletion of circulating L-asparagine by this compound initiates a cascade of events within asparagine-auxotrophic cancer cells, ultimately leading to their demise. The absence of this critical amino acid disrupts multiple essential cellular processes, primarily protein synthesis, and triggers stress responses that halt cell division and activate programmed cell death pathways.

The lack of asparagine delivers a significant blow to the protein synthesis machinery of malignant cells. One of the primary mechanisms is the impairment of the mTORC1 signaling pathway, a master regulator of cell growth and protein production. researchgate.netbiorxiv.org Asparagine is known to be an activator of mTORC1; therefore, its depletion leads to the downregulation of this pathway and a subsequent decrease in protein synthesis. nih.govresearchgate.net

Furthermore, asparagine starvation triggers the General Control Nonderepressible 2 (GCN2) stress response pathway. aacrjournals.orgnih.gov Activation of GCN2 leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key step in the integrated stress response. researchgate.net Phosphorylated eIF2α acts as a global inhibitor of protein translation, effectively shutting down the majority of protein synthesis to conserve resources under nutrient-deprived conditions. nih.gov This GCN2-eIF2α axis also exerts control over mTORC1, further contributing to the suppression of protein synthesis. nih.gov

Prolonged asparagine deprivation pushes the cancer cell beyond a state of mere growth inhibition and into a state of self-destruction. The depletion of asparagine has been shown to induce cell cycle arrest, often in the G0/G1 or S phase, preventing the cells from progressing through the division cycle. nih.govnih.gov

Ultimately, the cellular stress caused by the lack of asparagine triggers apoptosis, or programmed cell death. nih.gov This can occur through several mechanisms. One major pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, caspase-3 has been implicated in asparaginase-induced apoptosis. mdpi.comresearchgate.net In some cellular contexts, a caspase-independent pathway mediated by Apoptosis-Inducing Factor (AIF) has also been observed. researchgate.net

Another mechanism involves the disruption of intracellular calcium homeostasis. L-asparaginase can trigger the release of calcium from the endoplasmic reticulum, leading to mitochondrial stress and the initiation of the intrinsic apoptotic pathway. researchgate.net The activation of the GCN2-ATF4 stress response, while initially a survival mechanism to upregulate ASNS, can also promote apoptosis when the stress is severe and prolonged. nih.govresearchgate.net Moreover, asparagine normally helps to suppress the pro-apoptotic protein CHOP (C/EBP homologous protein), a key component of the unfolded protein response; therefore, asparagine depletion leads to increased levels of CHOP and enhanced apoptosis. nih.gov

| Cellular Response | Key Mediators and Pathways | Outcome | References |

| Inhibition of Protein Synthesis | Downregulation of mTORC1 signaling; Activation of the GCN2-eIF2α pathway. | Global shutdown of protein production. | nih.govnih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net |

| Cell Cycle Arrest | Disruption of cell cycle progression. | Halt of cell division, typically in G0/G1 or S phase. | nih.govnih.gov |

| Induction of Apoptosis | Activation of caspases (e.g., caspase-3); AIF-mediated cell death; Disruption of Ca²⁺ homeostasis and mitochondrial stress; Sustained activation of the ATF4 stress response; Upregulation of the pro-apoptotic protein CHOP. | Programmed cell death of the malignant cell. | nih.govresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net |

Metabolic Interplay: Asparagine-Glutamine Dynamics in Pathophysiology

The metabolic pathways of asparagine and glutamine are deeply intertwined, a factor that is highly relevant to the mechanism of action of this compound. Glutamine, the most abundant amino acid in the bloodstream, serves as a crucial nitrogen donor for the synthesis of asparagine by asparagine synthetase (ASNS). biorxiv.orgresearchgate.net This makes glutamine metabolism a key determinant in a cancer cell's ability to withstand asparagine depletion.

Many cancer cells exhibit "glutamine addiction," a high dependency on glutamine for energy and the biosynthesis of nucleotides, proteins, and other amino acids. biorxiv.orgnih.gov In situations of glutamine starvation, which can occur in the tumor microenvironment, exogenous asparagine can play a critical role in promoting cancer cell survival. nih.govaacrjournals.orgresearchgate.net Asparagine can help to sustain protein synthesis and suppress apoptosis when glutamine is scarce, highlighting a compensatory relationship between these two amino acids. nih.gov

This interplay is particularly significant because commercial preparations of L-asparaginase, the active enzyme in this compound, possess a secondary glutaminase (B10826351) activity. nih.govresearchgate.net This means they not only deplete asparagine but also hydrolyze glutamine to glutamate, further stressing the malignant cells. nih.gov This dual depletion of both asparagine and glutamine is thought to contribute significantly to the therapeutic efficacy of the drug, especially against cells that might otherwise be able to utilize glutamine to mitigate the effects of asparagine starvation. researchgate.netnih.gov The glutaminase activity is considered necessary for durable anticancer effects, even in cancer cells that lack ASNS expression. researchgate.netnih.gov Therefore, the concurrent targeting of both asparagine and glutamine metabolism is a key feature of this compound's mechanism of action. researchgate.net

Pharmacokinetic and Pharmacodynamic Research of Pegaspargase

Preclinical Pharmacokinetic Profiles in Animal Models

Preclinical studies in animal models have been instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of pegaspargase (B1176633). These studies provide foundational data that informs its clinical behavior.

Comparative Absorption and Distribution Characteristics

In animal studies, this compound exhibits distinct absorption and distribution characteristics. Following intramuscular (IM) administration in rats and dogs, absorption was noted to be moderate to slow, with a time to peak concentration (Tmax) ranging from 0.27 to 1.5 days tga.gov.au. In contrast, intravenous (IV) administration in mice resulted in a Tmax of approximately 1.25 hours nih.gov. Bioavailability via the IM route was reported as high in mice (76%) and dogs (96-114%) tga.gov.au.

This compound generally does not distribute beyond the systemic circulation, similar to native asparaginase (B612624) tga.gov.au. Studies in monkeys indicated that this compound does not cross the blood-cerebrospinal fluid (CSF) barrier tga.gov.au. The volume of distribution at steady state has been estimated in animal models, with values such as 1.86 L/m² in dogs after a single IM dose tga.gov.audrugbank.com.

Influence of PEGylation on Enzyme Half-Life and Systemic Circulation Duration

A primary effect of PEGylation is the significant extension of the enzyme's half-life. In animal studies, this compound demonstrated a considerably longer elimination half-life compared to non-PEGylated asparaginase. For instance, in mice, the half-life was approximately 3.75 days, a substantial increase from the 5 hours observed for native asparaginase tga.gov.au. Similarly, in rabbits, the half-life was 6 days, compared to 20 hours for the non-PEGylated form tga.gov.au. In dogs, the elimination half-life ranged from 5 to 12 days tga.gov.au. This prolonged half-life is attributed to the PEGylation, which shields the enzyme from rapid clearance mechanisms and immune surveillance tga.gov.aumdpi.com.

The extended half-life directly translates to a longer duration of systemic circulation and sustained therapeutic activity. In animal models, this compound treatment led to rapid depletion of plasma asparagine levels, which were maintained below the limit of quantification for extended periods post-administration tga.gov.auashpublications.org.

Enzyme Elimination Pathways and Clearance Mechanisms

The elimination pathways of this compound are not fully elucidated but are understood to involve proteolysis by enzymes distributed throughout the tissues tga.gov.audrugbank.commedsafe.govt.nz. Renal excretion is not a primary route of elimination due to the molecule's high molecular weight tga.gov.audrugbank.com. Clearance rates have been reported in animal models, for example, approximately 0.17 L/m²/day for IM administration and 0.2 L/day for IV administration in dogs tga.gov.audrugbank.com. One study in dogs showed that clearance could be accelerated over time, particularly in the presence of anti-PEG antibodies researchgate.netresearchgate.net.

The PEG component itself, upon degradation of the protein-PEG conjugate, is expected to be eliminated primarily as unchanged material, likely through urine tga.gov.au.

Pharmacodynamic Studies: Asparagine Depletion Dynamics

Pharmacodynamic studies focus on the biological effects of this compound, primarily its ability to deplete asparagine and the duration of this depletion.

Correlation Between Systemic Enzymatic Activity and Asparagine Depletion In Vivo

This compound exerts its therapeutic effect by hydrolyzing asparagine into aspartic acid and ammonia (B1221849), thereby reducing circulating asparagine levels tga.gov.aunih.govresearchgate.net. This depletion is critical for inhibiting protein synthesis in asparagine-dependent cancer cells tga.gov.aunih.govresearchgate.net. Preclinical studies have demonstrated a strong correlation between systemic asparaginase enzymatic activity and the depletion of asparagine.

In animal studies, a direct relationship was observed where increasing levels of plasma asparaginase activity were associated with a corresponding decrease in plasma asparagine concentrations tga.gov.auashpublications.org. A target threshold of asparaginase activity, generally considered to be above 0.1 IU/mL, is often cited as adequate for achieving significant asparagine depletion nih.govresearchgate.neteuropa.euresearchgate.net. Studies in mice showed that blood asparagine levels were depleted below the level of detection in all samples collected 5 days post-pegaspargase administration ashpublications.org.

Duration and Maintenance of Asparagine Depletion Efficacy

The PEGylation of asparaginase significantly prolongs the duration of asparagine depletion compared to native preparations. In animal models, single doses of this compound were shown to maintain asparagine depletion for extended periods. For example, studies in dogs indicated that this compound could maintain asparagine suppression for up to approximately 3 weeks drugbank.com. In mice, following PEG administration, plasma asparagine levels remained undetectable for 18 days in some groups nih.gov.

The maintenance of adequate asparaginase activity is crucial for sustained asparagine depletion. Preclinical data suggest that this compound can maintain activity levels above the threshold required for depletion for several weeks, a direct consequence of its prolonged half-life tga.gov.aunih.goveuropa.eu. This sustained enzymatic activity ensures continuous deprivation of asparagine for susceptible cancer cells.

Immunogenicity Research and Mitigation Strategies for Pegaspargase

Immunological Responses to Native L-Asparaginase Preparations

Native L-asparaginase, derived from bacteria such as Escherichia coli and Erwinia chrysanthemi, is recognized as a foreign protein by the human immune system, leading to the formation of anti-asparaginase antibodies. iiarjournals.orgspandidos-publications.com This immune response can manifest as clinical hypersensitivity reactions, ranging from mild allergic reactions to severe anaphylaxis. jci.orgpatsnap.com The development of antibodies can also lead to the rapid clearance of the enzyme from the bloodstream, reducing its therapeutic efficacy. iiarjournals.org

The incidence of hypersensitivity reactions to native E. coli L-asparaginase can be substantial, with some studies reporting immune responses in a significant percentage of patients. tandfonline.com These immunological reactions are a primary reason for discontinuing treatment with a specific asparaginase (B612624) preparation and switching to an alternative, such as the immunologically distinct Erwinia-derived enzyme. tandfonline.comnih.gov The formation of antibodies is a key factor in the neutralization of the enzyme's activity. spandidos-publications.com

Mechanisms of PEGylation-Induced Reduction in Immunogenicity

PEGylation is a widely used strategy to improve the pharmaceutical properties of therapeutic proteins. youtube.com The attachment of PEG chains to the L-asparaginase molecule effectively masks the protein's surface epitopes from the immune system, thereby reducing its immunogenicity. patsnap.comyoutube.com This modification also increases the hydrodynamic size of the molecule, which prolongs its plasma half-life. patsnap.com

Studies in animal models have demonstrated the reduced immunogenicity of pegaspargase (B1176633) compared to its native counterpart. For instance, a study comparing various bacterial L-asparaginases in a murine model found significant differences in the levels of anti-L-asparaginase IgG antibodies developed after repeated administration. nih.gov While this particular study did not directly compare native E. coli asparaginase with its PEGylated form, it highlights the varying immunogenic potential of different asparaginase enzymes and underscores the importance of modifications like PEGylation in reducing antibody formation. nih.gov The principle behind this reduction is that the PEG chains sterically hinder the interaction between the protein and components of the immune system. youtube.com

| Enzyme | Geometric Mean Titer (GMT) of IgG Antibodies (95% CI) |

| EcA (E. coli L-asparaginase) | 275 (80–949) |

| EwA (Erwinia L-asparaginase) | 795 (10–63293) |

| WsA (Wolinella succinogenes L-asparaginase) | 18379 (7159–47182) |

| RrA (Rhodospirillum rubrum L-asparaginase) | 26909 (7159–47182) |

| YpA (Yersinia pseudotuberculosis L-asparaginase) | 111431 (75831–163743) |

| Data from a study on the immunogenicity of different bacterial L-asparaginases in a murine model. nih.gov |

The primary mechanism by which PEGylation reduces immunogenicity is through steric shielding. creativepegworks.comnih.gov The flexible and hydrophilic PEG chains form a protective layer around the protein, physically masking its antigenic epitopes. This "stealth" effect prevents the recognition of the protein by immune cells and antibodies, thereby reducing the likelihood of an immune response. biorxiv.org The size and number of PEG chains attached to the protein can influence the degree of shielding and, consequently, the reduction in immunogenicity. creativepegworks.com This shielding not only diminishes the protein's antigenicity but also protects it from proteolytic degradation, contributing to its extended half-life. biorxiv.orgnih.gov

Phenomenon of "Silent Inactivation" by Anti-Asparaginase Antibodies

A significant challenge in asparaginase therapy is the phenomenon of "silent inactivation," where neutralizing antibodies reduce the enzyme's activity without causing overt clinical symptoms of a hypersensitivity reaction. nih.govthe-hospitalist.org This can lead to sub-therapeutic drug levels and potentially compromise treatment outcomes. Silent inactivation can occur with both native and PEGylated asparaginase preparations. spandidos-publications.comnih.gov

Patients who develop antibodies against native E. coli asparaginase may also exhibit cross-reactivity with this compound, leading to its silent inactivation. tandfonline.comnih.gov This is because both enzymes share the same protein core. tandfonline.com The true incidence of silent inactivation is not precisely known, as it requires routine monitoring of asparaginase activity levels to detect. nih.gov However, studies have reported its occurrence in a subset of patients. nih.gov Some research suggests that premedication with steroids might mask low-grade allergic reactions, increasing the risk of unrecognized silent inactivation.

Advanced Protein Engineering Approaches for Further Immunogenicity Reduction

While PEGylation has been successful in reducing the immunogenicity of L-asparaginase, research continues to explore more advanced protein engineering techniques to create even less immunogenic versions of the enzyme. nih.govnih.gov These approaches aim to modify the protein's amino acid sequence to eliminate or alter immunogenic epitopes directly. nih.gov

Site-directed mutagenesis is a technique used to introduce specific changes to the amino acid sequence of a protein. nih.gov By identifying the B-cell epitopes—the specific regions of the protein that are recognized by antibodies—researchers can selectively mutate amino acid residues within these epitopes to reduce their immunogenicity. nih.govnih.gov The goal is to create a modified enzyme that retains its full therapeutic activity but is less likely to be recognized by the immune system. nih.gov

For example, researchers have used in silico tools to locate B-cell and T-cell epitopes on L-asparaginase and then generated point mutations to reduce the protein's immunogenicity. nih.gov Another approach involves "protein re-surfacing," where a significant portion of the protein's surface residues are modified to evade pre-existing antibodies. frontiersin.orgnih.gov One study demonstrated that engineered asparaginase variants with multiple surface mutations showed significantly reduced binding to polyclonal antibodies and diminished hypersensitivity responses in an animal model. frontiersin.orgnih.gov These advanced engineering strategies hold promise for developing next-generation asparaginase therapies with improved safety and efficacy profiles.

Bioinformatics and Antigenic Peptide Prediction in Enzyme Design

The immunogenicity of this compound, a pegylated form of L-asparaginase derived from Escherichia coli, remains a significant consideration in its therapeutic application. While pegylation reduces the enzyme's immunogenic potential, anti-drug antibodies can still develop. nih.gov To address this, modern enzyme engineering strategies increasingly rely on bioinformatics and in silico predictive tools to design next-generation asparaginases with minimized immunogenicity. mdpi.comresearchgate.net This approach, often termed "de-immunization," focuses on identifying and modifying specific antigenic regions of the protein known as epitopes. researchgate.net

Computational immunology, a branch of bioinformatics, provides a rapid and cost-effective platform for predicting the segments of a protein that are likely to be recognized by the immune system. nih.govnih.gov These predictions are crucial for guiding rational protein design, allowing researchers to create modified enzymes with a lower risk of eliciting an immune response while preserving therapeutic activity. mdpi.comnih.gov The process primarily involves the prediction of B-cell and T-cell epitopes.

T-Cell Epitope Prediction

T-cell epitopes are peptide fragments of a protein that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells. nih.govdtu.dk The binding of these peptides to MHC molecules is the most selective step in initiating a T-cell-mediated immune response, which is often a prerequisite for a strong antibody response. nih.govdtu.dk

Numerous in silico tools have been developed to predict T-cell epitopes. nih.gov These programs, such as NetMHCIIpan, utilize machine learning algorithms like artificial neural networks to model the binding event between a peptide and an MHC molecule. researchgate.netnih.gov The primary amino acid sequence of the asparaginase enzyme is computationally fragmented into overlapping peptides, typically 12-25 amino acids in length for MHC class II. nih.gov The binding affinity of each peptide is then predicted for a panel of common human leukocyte antigen (HLA) alleles (the human version of MHC), such as HLA-DRB101:01, HLA-DRB107:01, and HLA-DRB1*15:01. researchgate.net Peptides that are predicted to be strong binders across multiple prevalent HLA alleles are identified as potential immunodominant T-cell epitopes.

Research into various L-asparaginases has demonstrated the utility of this approach. For instance, a comparative in silico analysis of L-asparaginase from Penicillium cerradense against clinically used enzymes from E. coli and Dickeya chrysanthemi (formerly Erwinia chrysanthemi) showed a similar or lower density of predicted T-cell epitopes for the fungal enzyme, suggesting its potential as a less immunogenic alternative. mdpi.comnih.gov

B-Cell Epitope Prediction

B-cell epitopes are regions on the surface of the native, folded protein that are recognized and bound by antibodies. nih.gov They can be either linear (composed of a continuous sequence of amino acids) or conformational (formed by amino acids that are distant in the primary sequence but brought into proximity by protein folding). nih.govjcbior.com

Bioinformatics tools for B-cell epitope prediction, such as BCPreds, ElliPro, and Discotope, analyze various physicochemical properties of the protein's amino acids. researchgate.netnih.gov These properties include:

Solvent accessibility: Epitopes are typically located on the protein surface.

Hydrophilicity: Surface regions are often hydrophilic.

Secondary structure: Loops and turns are common locations for epitopes.

By integrating these parameters, algorithms can map the probable B-cell epitopes on the three-dimensional structure of the asparaginase enzyme. jcbior.com

Application in Enzyme Design and Mitigation Strategies

The ultimate goal of predicting these antigenic peptides is to guide the re-engineering of the enzyme to reduce its immunogenicity. researchgate.netnih.gov This strategy, known as epitope mapping followed by modification, has proven successful. researchgate.netnih.gov Once high-risk T-cell and B-cell epitopes are identified, site-directed mutagenesis is employed to substitute key amino acid residues within these epitopes. The objective is to disrupt the interaction with MHC molecules or antibodies without compromising the enzyme's structure and catalytic function. researchgate.net

For example, a study on Erwinia chrysanthemi asparaginase identified the peptide 282GIVPPDEELP287 as a major antigenic epitope. A single amino acid substitution, replacing Proline at position 285 with Threonine, resulted in an 8-fold decrease in the enzyme's immunogenicity. nih.gov In another in silico study aimed at creating a humanized chimeric L-asparaginase, immunogenic epitopes from the E. coli enzyme were identified and replaced with analogous, non-immunogenic sequences from a human enzyme. preprints.org This targeted replacement of the peptide "DGPFNLYNAVVTAAD" led to a calculated decrease of 14 immunogenic epitopes for the high-risk HLA-DRB1*07:01 allele, potentially reducing the risk of hypersensitivity in patients with this allele. preprints.org

The table below summarizes findings from research where bioinformatics was used to predict epitopes and guide the design of L-asparaginases with potentially lower immunogenicity.

| Enzyme Source | Bioinformatics Tool(s) Used | Predicted Epitope Type | Key Finding / Design Strategy | Reference |

| Erwinia chrysanthemi | Sequence & Structural Analysis | B-Cell | Replacement of Pro285 with Thr285 in the 282GIVPPDEELP287 epitope led to an 8-fold decrease in immunogenicity. | nih.gov |

| E. coli | NetMHCIIpan, SWISS-MODEL | T-Cell & B-Cell | In silico design of a humanized chimera by replacing the "DGPFNLYNAVVTAAD" peptide decreased predicted immunogenic epitopes for the HLA-DRB1*07:01 allele. | preprints.org |

| Penicillium cerradense | SignalP, NetMHCII, BCPreds | T-Cell & B-Cell | The fungal asparaginase showed a similar or lower density of predicted immunogenic epitopes compared to enzymes from E. coli and D. chrysanthemi. | mdpi.comnih.gov |

| Various Bacterial Sources (Y. pseudotuberculosis, W. succinogenes, etc.) | Discotope, ElliPro, EPSVR | B-Cell | Comparative analysis identified nine putative epitope regions, with five corresponding to active site loops, suggesting these are key immunogenic sites. | nih.gov |

These examples underscore the power of using predictive bioinformatics to rationally engineer therapeutic enzymes like this compound. By identifying and selectively modifying antigenic peptides, it is possible to create novel biotherapeutics with improved safety profiles and sustained efficacy. researchgate.netnih.gov

Mechanisms of Resistance to Pegaspargase Therapy

Asparagine Synthetase (ASNS) Upregulation as a Primary Mechanism of Resistance

The upregulation of asparagine synthetase (ASNS) is a well-established mechanism of resistance to asparaginase-based therapies. nih.gov ASNS is the enzyme responsible for the synthesis of asparagine from aspartate and glutamine. nih.govfrontiersin.org While leukemic cells are typically characterized by low levels of ASNS, rendering them dependent on external asparagine, an increase in ASNS expression can overcome this vulnerability. nih.govnih.gov

Numerous studies have demonstrated a correlation between elevated ASNS expression and resistance to asparaginase (B612624). nih.govdovepress.comfrontiersin.org For instance, in vitro studies have shown that ALL cell lines with higher baseline levels of ASNS mRNA are less sensitive to asparaginase. dovepress.com Furthermore, inducing the overexpression of ASNS in previously sensitive cell lines has been shown to confer resistance. nih.govdovepress.com Conversely, inhibiting ASNS expression can enhance sensitivity to the drug. nih.gov

The relationship between ASNS mRNA levels and asparaginase sensitivity in primary leukemia cells has been a subject of some debate, with some studies showing a clear correlation and others not. nih.govnih.gov However, a strong inverse correlation has been observed between ASNS protein levels and asparaginase-induced cell death, suggesting that post-transcriptional regulation may also play a role. nih.gov

| Study Focus | Key Finding | Implication for Resistance |

|---|---|---|

| ASNS mRNA levels in ALL cell lines | Inverse correlation with asparaginase sensitivity. nih.gov | Higher ASNS expression is a potential biomarker for resistance. |

| Forced ASNS overexpression | Induced asparaginase resistance in sensitive cell lines. nih.gov | Confirms the causal role of ASNS in mediating resistance. |

| siRNA-mediated ASNS inhibition | Promoted increased drug sensitivity. nih.gov | Targeting ASNS could be a strategy to overcome resistance. |

| ASNS protein vs. mRNA levels | ASNS protein levels show a stronger correlation with resistance than mRNA levels. nih.gov | Post-transcriptional mechanisms are important in ASNS-mediated resistance. |

Identification of Other Cellular and Molecular Resistance Pathways

Beyond ASNS upregulation, several other cellular and molecular pathways contribute to this compound resistance. These pathways often involve metabolic adaptations and alterations in signaling networks that allow cancer cells to survive asparagine depletion.

One such pathway is the amino acid stress response, which is activated under conditions of nutrient deprivation. The transcription factor ATF4 is a key mediator of this response and can induce the expression of genes that promote cell survival, including ASNS. nih.govashpublications.org Research has shown that a significant percentage of genes that change expression after asparaginase treatment are direct targets of ATF4. nih.gov

Other identified resistance mechanisms include:

Wnt Pathway Activation: A genome-wide CRISPR/Cas9 screen identified a synthetic lethal interaction between Wnt pathway activation and asparaginase in resistant leukemia cells. nih.gov

Metabolic Reprogramming: Resistant cells can exhibit altered metabolic profiles, such as increased glycolysis, which helps them to survive the metabolic stress induced by asparaginase. frontiersin.org The PTEN/PI3K/Akt/mTOR signaling pathway has been implicated in this process. frontiersin.org

Autophagy: The activation of autophagy, a cellular process of self-digestion, can provide an alternative source of amino acids, including asparagine, thereby promoting resistance. frontiersin.orgnih.govnih.gov

Interaction with the Bone Marrow Microenvironment: Bone marrow stromal cells can protect leukemic cells from asparaginase by providing them with asparagine. nih.gov

Opioid Receptor μ1 (OPRM1) Pathway: Low expression of OPRM1 has been linked to asparaginase resistance in pediatric ALL. frontiersin.org

Contribution of Anti-Drug Antibodies to Asparaginase Resistance

The development of anti-drug antibodies (ADAs) against asparaginase is a significant extrinsic mechanism of resistance. uu.nl Because this compound is a bacterial enzyme, it can be recognized as foreign by the immune system, leading to the production of neutralizing antibodies. nih.govnih.gov

These antibodies can have several consequences:

Reduced Drug Efficacy: ADAs can bind to asparaginase and inactivate its enzymatic activity, leading to a decrease in the depletion of asparagine and reduced therapeutic effect. nih.govnih.gov This is often referred to as "silent inactivation" when it occurs without overt clinical symptoms. nih.gov

Hypersensitivity Reactions: The formation of immune complexes between asparaginase and ADAs can trigger hypersensitivity reactions, ranging from mild allergic reactions to severe anaphylaxis. nih.govfrontiersin.org

Accelerated Drug Clearance: Antibody binding can lead to the rapid clearance of asparaginase from the circulation, further diminishing its therapeutic window. frontiersin.orgmercer.edu

| Study Population | Key Finding | Clinical Implication |

|---|---|---|

| 410 children with ALL | 87% of patients with clinical allergy were positive for anti-Elspar antibodies. nih.govclinpgx.orgashpublications.org | Antibody measurement can help diagnose clinical hypersensitivity. nih.gov |

| 47 children with ALL | Enzyme activity was lower in patients positive for anti-asparaginase antibodies. nih.gov | ADAs can lead to reduced drug efficacy. |

| 154 children with ALL | No significant difference in event-free survival between patients with and without antibodies. ascopubs.org | Switching to a different asparaginase preparation may mitigate the negative impact of ADAs. |

Mechanistic Investigations of Asparaginase Induced Metabolic Alterations

Studies on Pancreatic Beta-Cell Function and Insulin (B600854) Secretion Mechanisms

The administration of pegaspargase (B1176633) is frequently associated with hyperglycemia, a state of elevated blood glucose. jhoponline.comdovepress.com Research indicates this is not a singular effect but rather the result of multiple impacts on the systems that regulate blood sugar. The primary mechanisms identified involve direct and indirect interference with insulin production, secretion, and action. jhoponline.comjhoponline.comtandfonline.com

One of the principal theories centers on the depletion of asparagine, an amino acid crucial for the synthesis of insulin. jhoponline.comnih.govnih.gov The insulin molecule contains asparagine residues, and a systemic lack of this building block is thought to directly impair the ability of pancreatic beta-cells to produce the hormone. nih.gov This reduction in insulin synthesis leads to lower levels of circulating insulin available to manage blood glucose. nih.govnih.gov

Beyond substrate depletion, studies suggest that this compound may exert a direct toxic effect on the pancreatic islet cells, which are responsible for insulin production. nih.gov This can lead to inflammation or necrosis of the beta-cells, further diminishing their capacity for insulin synthesis and secretion. jhoponline.comjhoponline.com In some instances, this pancreatic distress can manifest as acute pancreatitis. jhoponline.comnih.gov

A third proposed mechanism involves the impairment of insulin receptor function, leading to a state of insulin resistance. jhoponline.comnih.govnih.govresearchgate.net In this scenario, even when insulin is present, the body's cells are less responsive to its signal to uptake glucose from the bloodstream. nih.gov The combination of decreased insulin production and increased insulin resistance creates a potent environment for the development of hyperglycemia. dovepress.comnih.gov Clinical observations have shown a distinct temporal link, with mean glucose levels peaking approximately three days after this compound administration and normalizing about a week later. nih.gov

Table 1: Proposed Mechanisms of this compound-Induced Pancreatic Dysfunction

| Proposed Mechanism | Description | Key Findings | References |

|---|---|---|---|

| Asparagine Depletion | Systemic depletion of the amino acid asparagine, a necessary component for the synthesis of the insulin molecule. | Leads to decreased insulin production by pancreatic beta-cells due to a lack of essential substrate. | jhoponline.comnih.govnih.gov |

| Direct Pancreatic Islet Cell Damage | This compound is theorized to have a direct toxic effect on pancreatic cells. | Can cause inflammation (pancreatitis) or necrosis of beta-cells, impairing their ability to synthesize and secrete insulin. | jhoponline.comjhoponline.comnih.gov |

| Impaired Insulin Receptor Function | The compound may interfere with the function of insulin receptors on peripheral cells. | Results in insulin resistance, where cells are less responsive to insulin's signal to absorb glucose from the blood. | jhoponline.comnih.govnih.govresearchgate.net |

Research into Hepatic Lipid Metabolism and Lipoprotein Regulation

This compound therapy is also known to cause significant disturbances in lipid metabolism, most notably severe hypertriglyceridemia. dovepress.comnih.govfrontiersin.org The underlying mechanisms are complex and primarily involve the liver's role in synthesizing and clearing lipoproteins. Research points to a dual-pronged effect: an increase in the production of triglyceride-rich lipoproteins and a simultaneous decrease in their clearance from the bloodstream.

The liver is the primary site for the synthesis of very-low-density lipoproteins (VLDL), which are responsible for transporting endogenously produced triglycerides to peripheral tissues. ashpublications.orgnih.gov Studies suggest that this compound leads to an increased hepatic synthesis of VLDL. dovepress.comnih.govkarger.com This alteration in the liver's synthetic function results in a higher output of triglyceride-rich particles into the circulation. dovepress.com

Concurrently, this compound appears to inhibit the activity of lipoprotein lipase (B570770) (LPL). dovepress.comfrontiersin.orgnih.gov LPL is a critical enzyme that breaks down triglycerides within circulating lipoproteins like VLDL and chylomicrons, facilitating their removal from the plasma. ashpublications.orgnih.gov By decreasing LPL activity, this compound impairs the clearance of these lipoproteins, causing them to accumulate in the blood and leading to elevated triglyceride levels. nih.gov

Some research also points to a disruption in the regulation of apolipoproteins, which are essential protein components of lipoproteins. nih.gov One proposed mechanism is an alteration in the ratio of apolipoprotein C-III (apoC-III) to apolipoprotein C-II (apoC-II). nih.gov ApoC-III is an inhibitor of LPL, while apoC-II is an activator. An increased apoC-III/apoC-II ratio would result in a net inhibition of LPL, contributing to hypertriglyceridemia. nih.gov Furthermore, the general inhibition of protein synthesis caused by asparagine depletion may affect the production of key proteins involved in lipoprotein assembly and transport, such as apolipoprotein B-100 (ApoB). nih.govkarger.com

The concurrent administration of glucocorticoids like dexamethasone (B1670325) can further exacerbate these lipid abnormalities. frontiersin.org Glucocorticoids are known to increase the hepatic synthesis of triglycerides, and when combined with the LPL inhibition caused by this compound, the result is a significant elevation in plasma triglycerides. frontiersin.org

Table 2: Investigated Mechanisms of this compound-Induced Hepatic Dyslipidemia

| Investigated Mechanism | Description | Research Findings | References |

|---|---|---|---|

| Increased VLDL Synthesis | Elevated production of very-low-density lipoproteins (VLDL) by the liver. | Leads to a higher secretion of triglyceride-rich particles into the bloodstream. | dovepress.comnih.govkarger.com |

| Decreased Lipoprotein Lipase (LPL) Activity | Inhibition of LPL, the key enzyme for clearing triglycerides from the plasma. | Impairs the breakdown and removal of circulating VLDL and chylomicrons, causing their accumulation. | dovepress.comfrontiersin.orgnih.gov |

| Altered Apolipoprotein Regulation | Disruption in the synthesis and balance of apolipoproteins that regulate lipoprotein metabolism. | An increased ratio of the LPL inhibitor ApoC-III to the activator ApoC-II has been proposed. May also affect ApoB synthesis. | nih.govkarger.com |

| Hepatotoxicity | Direct damage to liver cells and impairment of their synthetic functions. | Can manifest as fatty liver (steatosis) due to abnormal lipoprotein metabolism and secretion. | dovepress.comnih.gov |

Preclinical Research Models and in Vitro Studies of Pegaspargase

In Vitro Cytotoxicity Assays in Diverse Cell Line Models

In vitro cytotoxicity assays are essential for evaluating the direct impact of pegaspargase (B1176633) on cancer cells in a controlled laboratory setting. These studies utilize various cell lines to mimic different cancer types and assess the compound's ability to inhibit cell proliferation or induce cell death.

Correlation with Cellular Asparagine Synthetase Levels

The sensitivity of cancer cells to this compound is significantly influenced by their endogenous levels of asparagine synthetase (ASNS). ASNS is the enzyme responsible for synthesizing asparagine, an amino acid critical for protein synthesis. Leukemic cells, particularly those in ALL, often exhibit low ASNS expression and are therefore dependent on exogenous asparagine for survival nih.govashpublications.orgmdpi.comtga.gov.audrugbank.comcancercareontario.capatsnap.com.

Studies have demonstrated a strong inverse correlation between ASNS expression levels and sensitivity to L-asparaginase and this compound in vitro. For instance, in lymphoma cell lines, a negative correlation (r = -0.953, P = 0.47) was observed between ASNS mRNA expression levels and sensitivity to this compound spandidos-publications.com. Cell lines with low ASNS expression, such as YTS and SNK-6, showed high sensitivity to this compound, whereas cell lines with high ASNS expression, including Hut-78, Jurkat, and Karpas 299, were found to be resistant spandidos-publications.comnih.gov. Similarly, in pancreatic cancer models, this compound efficacy correlated with cellular ASNS levels, with high ASNS-expressing cells being unresponsive to treatment enzon.com. This highlights ASNS levels as a key determinant of cellular response to asparaginase-based therapies.

Table 1: Correlation between ASNS Expression and PEG-Asp Sensitivity in Lymphoma Cell Lines

| Cell Line | ASNS mRNA Expression Level | Sensitivity to PEG-Asp |

| YTS | Low | High |

| SNK-6 | Low | High |

| Hut-78 | High | Resistant |

| Jurkat | High | Resistant |

| Karpas 299 | High | Resistant |

A negative correlation (r = -0.953, P = 0.47) was noted between ASNS expression levels and sensitivity to PEG-Asp across tested cell lines spandidos-publications.com.

In vitro cytotoxicity assays using leukemic cell lines like MOLT-4 (T lymphocytes) and REH (B lymphocytes) have shown this compound's potent activity. For example, L-asparaginase reduced nearly 100% of MOLT-4 cell viability within 72 hours, while REH cells, considered more resistant due to higher ASNS levels, showed approximately 20% viability reduction at 72 hours nih.gov. PEGylated forms, including monoPEG-ASNase and polyPEG-ASNase, demonstrated similar cytotoxic potential against these cell lines, with reductions in REH cell viability ranging from 23% to 39% depending on incubation time and formulation nih.gov. Healthy human umbilical vein endothelial cells (HUVEC) showed no cytotoxic effect, indicating selectivity nih.gov.

Table 2: In Vitro Cytotoxicity of this compound Variants on Leukemic Cell Lines

| Cell Line | Treatment | Incubation Time | % Cell Viability Reduction (Approximate) |

| MOLT-4 | ASNase | 72 h | ~100% |

| REH | ASNase | 72 h | ~20% |

| REH | ASNase | 48 h | 23-26% |

| REH | monoPEG-ASNase | 48 h | 23-26% |

| REH | polyPEG-ASNase | 48 h | 35% |

| REH | ASNase | 72 h | 33-39% |

| REH | monoPEG-ASNase | 72 h | 33-39% |

| REH | polyPEG-ASNase | 72 h | 33-39% |

Mechanistic Combination Studies with Other Therapeutic Agents In Vitro

In vitro studies have also explored the synergistic potential of this compound when combined with other therapeutic agents. Research has indicated that pegylated asparaginases, such as calaspargase pegol (CalPegA), can potentiate the anti-leukemic activity of BCL-2 inhibitors (e.g., S55746) in acute myeloid leukemia (AML) cell lines mdpi.com. This potentiation is associated with mechanisms such as decreased protein synthesis and impaired cap-dependent translation mdpi.com.

Combinations of pegylated asparaginases with other agents like BCL-2 inhibitors (e.g., Venetoclax) have shown synergistic effects, leading to disrupted mRNA translation and enhanced cell death in vitro mdpi.com. Furthermore, this compound in combination with gemcitabine (B846) has demonstrated additive effects in certain pancreatic cancer cell line models enzon.com. These findings suggest that this compound can enhance the efficacy of various chemotherapeutic agents through combined mechanistic actions.

In Vitro Stability and Degradation Pathway Analysis

Understanding the stability and degradation pathways of this compound is crucial for ensuring its potency and shelf-life. This compound is a conjugate of L-asparaginase with polyethylene (B3416737) glycol (PEG), typically linked via an ester bond nih.govpharmtech.com.

Characterization of Hydrolytic Instability and Depegylation Mechanisms

This compound exhibits hydrolytic instability in aqueous solutions, primarily due to the ester linkage connecting the PEG moiety to the L-asparaginase core nih.govpharmtech.com. This ester bond is susceptible to hydrolysis, leading to depegylation, where the PEG chains are cleaved from the enzyme nih.govpharmtech.complos.org. While depegylation can restore higher enzymatic activity, it also results in a shorter plasma half-life and contributes to the limited shelf-life of liquid this compound formulations, which is typically around 8 months nih.govpharmtech.compharmtech.com. The succinyl linker, containing the ester group, is known to have limited stability in vivo due to hydrolysis by endogenous esterases plos.orgfrontiersin.org. Lyophilization, or freeze-drying, is a strategy employed to mitigate hydrolytic degradation by removing water from the formulation, thereby improving the stability of the pegylated product nih.gov.

Impact of Environmental Stressors (e.g., Temperature, pH) on Enzyme Integrity

This compound's stability is affected by environmental stressors such as temperature and pH. Studies have indicated that this compound follows different degradation pathways when exposed to high temperatures and freeze-thawing cycles pharmtech.compharmtech.comresearchgate.net. For instance, exposure to temperatures of 40°C for extended periods or repeated freeze-thaw cycles can impact its integrity and degradation profile nih.govpharmtech.comresearchgate.netresearchgate.net. Forced degradation studies have specifically evaluated the effect of heat stress (e.g., storage at 40°C) and pH variations (acid/base stress) on this compound formulations to assess their comparative stability nih.govresearchgate.net. While specific quantitative data on the precise impact of pH on this compound degradation pathways are limited in the reviewed literature, general enzyme stability studies show that pH significantly influences enzyme activity and integrity biorxiv.orgacs.org.

Protease Resistance Studies

PEGylation is known to decrease the degradation of L-asparaginase by plasmatic proteases plos.orgresearchgate.netplos.orgnih.gov. Specifically, site-specific N-terminal PEGylation has been shown to render this compound variants resistant to proteases such as asparaginyl endopeptidase (AEP) and cathepsin B (CTSB) plos.orgresearchgate.netplos.orgnih.gov. These proteases are implicated in the short half-life of native asparaginase (B612624) frontiersin.org. In vitro studies have demonstrated that monoPEG-ASNase, a specifically engineered form, maintains enzymatic stability for longer periods and exhibits resistance to these specific proteases, suggesting that PEGylation effectively shields the enzyme from proteolytic cleavage plos.orgresearchgate.netplos.orgnih.gov. This enhanced protease resistance contributes to a prolonged in vivo half-life compared to the native enzyme plos.orgfrontiersin.orgscivisionpub.com.

Ex Vivo Models for Asparagine Depletion Studies

Ex vivo and in vitro models are instrumental in dissecting the precise mechanisms by which this compound exerts its therapeutic effects, particularly its ability to deplete asparagine and impact cancer cell viability. These models, often employing cancer cell lines or, in some instances, patient-derived cells cultured outside the body, allow for controlled investigations into the drug's pharmacodynamics and cellular responses. A cornerstone of this compound's action is its enzymatic hydrolysis of extracellular L-asparagine into aspartic acid and ammonia (B1221849) drugbank.com. This process is critical because certain malignant cells, notably those of acute lymphoblastic leukemia (ALL) origin, possess very low levels of asparagine synthetase (ASNS), the enzyme responsible for de novo asparagine synthesis drugbank.comenzon.commdpi.comnih.gov. Consequently, these cancer cells become critically dependent on exogenous asparagine for essential processes such as protein synthesis, DNA replication, and cell division drugbank.comnih.govfrontiersin.org.

Ex vivo studies have demonstrated that this compound effectively depletes asparagine in these cellular environments, leading to a cascade of events that ultimately results in cancer cell death nih.govtandfonline.com. The efficacy of this compound in these models is often correlated with the cellular expression levels of ASNS. For instance, studies using pancreatic cancer cell lines have shown that cells with low ASNS expression are sensitive to this compound, exhibiting significant tumor growth inhibition (TGI), while cells with high ASNS expression are largely unresponsive enzon.com. This highlights the adaptive mechanisms cancer cells employ to maintain asparagine homeostasis and suggests that ASNS expression is a key determinant of sensitivity to asparaginase-based therapies mdpi.comfrontiersin.orgeur.nl.

Furthermore, in vitro studies using human ALL cell lines have established a direct link between asparaginase activity and cytotoxicity. These investigations have determined half-maximal inhibitory concentrations (IC50) for pegylated asparaginase preparations, indicating the enzyme concentration required to inhibit cell growth by 50% researchgate.net. These findings underscore the direct impact of asparagine depletion on cancer cell viability in controlled ex vivo settings.

| Cell Line/Model | ASNS Expression Level | Asparaginase Activity/Dose Used | Observed Effect | Reference |

| Human ALL cell lines | Not specified | IC50: 0.06-0.17 U/mL | Cytotoxicity | researchgate.net |

| MiaPaCa-2 (Pancreatic) | Low | 12.5 IU/g (single dose) | 46% Tumor Growth Inhibition (TGI) | enzon.com |

| ASPC-1 (Pancreatic) | High | Various doses | Ineffective | enzon.com |

| Ex vivo plasma (from mice) | N/A | Investigated impact of dietary asparagine on depletion by PEG | PEG depleted asparagine in mice on both diets | ashpublications.org |

| Ex vivo plasma (from patients) | N/A | Correlation with plasma asparaginase activity levels | Activity ≥0.02 IU/mL associated with undetectable plasma asparagine | tandfonline.comnih.gov |

The critical threshold of plasma asparaginase activity required for effective asparagine depletion has been a significant focus in understanding the drug's pharmacodynamics. While various thresholds have been proposed, data suggest that plasma asparaginase activity levels of approximately 0.02 IU/mL can effectively deplete plasma asparagine tandfonline.comnih.gov. Higher activity levels, such as ≥0.4 IU/mL, have been hypothesized to be necessary for optimal depletion of both asparagine and glutamine tandfonline.com. These activity levels, monitored in plasma samples, serve as a surrogate for assessing the extent and duration of asparagine deprivation, which is crucial for sustained antileukemic effects nih.govtandfonline.com.

Compound List:

this compound

Asparagine (Asn)

Aspartic acid

Glutamine

Ammonia

Asparagine synthetase (ASNS)

L-asparaginase (native E. coli asparaginase)

Erwinia asparaginase

PEG-nErA

Formulation Development and Stability Research for Pegaspargase

Development of Lyophilized Formulations for Enhanced Shelf-Life and Stability

Lyophilization is a well-established technique to improve the stability of biological drug products. nih.govnih.gov The development of a lyophilized formulation of pegaspargase (B1176633) was undertaken to extend its shelf-life and ensure a consistent supply of the drug. researchgate.netnih.gov This process involves freezing the drug solution and then removing the ice by sublimation under a vacuum. drug-dev.com

The development of a lyophilized this compound formulation involves several key stages, including pegylation, clarification, diafiltration, dilution, and sterile filtration, before the final lyophilization step. nih.gov A significant modification in producing the bulk drug substance for lyophilization is concentrating the this compound solution to a higher protein level than the liquid formulation. nih.govscribd.com This higher concentration reduces the water content, which in turn shortens the duration of the freeze-drying cycles. nih.govresearchgate.net

The lyophilization process itself consists of a thermal treatment phase followed by a freeze condenser and evacuator phase. nih.govscribd.com Upon completion, the chamber is backfilled with nitrogen gas before the vials are sealed. researchgate.netscribd.com This carefully controlled process results in a white to off-white lyophilized powder. europa.eu

Stability studies have demonstrated that lyophilized this compound is significantly more stable than its liquid counterpart. nih.gov While the liquid form has a shelf-life of 8 months, the lyophilized version remains stable for at least 2 to 3 years when stored under refrigerated conditions (2-8°C). nih.govnih.govsigmaaldrich.comscribd.com This extended shelf-life offers greater flexibility in storage and management of the medication. nih.govnih.gov

Excipient Selection and Their Role in Maintaining Product Integrity and Activity

Excipients are crucial inactive ingredients in a pharmaceutical formulation that play a vital role in stabilizing the active drug substance. The selection of appropriate excipients is critical for maintaining the integrity and activity of this compound, particularly during the lyophilization process and subsequent storage. tga.gov.au

The lyophilized formulation of this compound contains many of the same excipients as the liquid formulation, though the quantities of some are adjusted. nih.govresearchgate.net Key excipients and their functions are outlined below:

Buffering Agents: A phosphate (B84403) buffer system, consisting of dibasic sodium phosphate and monobasic sodium phosphate, is used to maintain the pH of the formulation. nih.govresearchgate.netnih.gov This is essential for preventing pH-induced degradation of the L-asparaginase enzyme. researchgate.net

Tonicity Agent: Sodium chloride is included to act as an osmotic stabilizer during the freezing and drying phases of lyophilization. nih.govresearchgate.netnih.gov

Lyoprotectant/Stabilizing Agent: Sucrose (B13894) is a key addition to the lyophilized formulation. nih.govresearchgate.net It acts as a cryoprotectant and lyoprotectant, protecting the protein structure during freezing and drying by reducing the risk of denaturation and aggregation. researchgate.netgoogle.com Stabilizing agents like sucrose have been shown to minimize the formation of sub-visible particles in reconstituted lyophilized solutions. nih.gov

The final lyophilized product is a result of a synergistic combination of these excipients, which ensure the physicochemical stability and biological activity of this compound throughout its shelf-life. google.com

Table of Excipients in Liquid and Lyophilized this compound Formulations | Component | Function | Formulation/Amount per mL | | :--- | :--- | :--- | | | | Liquid | Lyophilized (reconstituted) | | this compound drug substance | Active ingredient | 750 U | 750 U | | Dibasic sodium phosphate | Buffering agent | 5.58 mg | 2.79 mg | | Monobasic sodium phosphate | Buffering agent | 1.20 mg | 0.60 mg | | Sodium chloride | Tonicity | 8.50 mg | 4.25 mg | | Sucrose | Lyoprotectant | N/A | 45 mg | | Water for injection | Solvent | QS to 1.0 g | QS to 1.0 g | Data sourced from a study by Faschinger and Sessler (2019). nih.govresearchgate.net QS: Quantity Sufficient

Identification of Degradation Pathways and Development of Stability-Indicating Methods

Understanding the degradation pathways of this compound is essential for developing stable formulations and ensuring product quality. researchgate.net The primary degradation pathway for this compound is depegylation, which involves the hydrolysis of the ester bond linking the polyethylene (B3416737) glycol (PEG) to the L-asparaginase enzyme. nih.gov This process can lead to changes in the purity and potency of the drug. nih.govnih.govsigmaaldrich.com The native, depegylated enzyme has greater enzymatic activity but a shorter half-life. nih.gov

Forced degradation studies are a critical tool for identifying potential degradation products and pathways. sgs.comnih.gov These studies involve subjecting the drug to harsh conditions such as heat, changes in pH, oxidation, and light exposure to accelerate degradation. nih.govscribd.com For this compound, forced degradation studies have been conducted under various stress conditions:

Heat Stress: Samples were stored at 40°C. nih.govscribd.com

pH Stress: Acid and base stress were applied to induce degradation. nih.gov

Oxidative Stress: Samples were exposed to hydrogen peroxide. scribd.com

Agitation Stress: Vials were shaken to assess mechanical stress. scribd.com

Light Stress: Samples were exposed to high levels of cool white and UV light. scribd.com

These studies help in the development of stability-indicating analytical methods. nih.govdgra.delhasalimited.org A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. nih.govajpaonline.com For this compound, a variety of analytical techniques are employed to assess its stability and quality attributes: nih.govscribd.com

Size-Exclusion Chromatography (SEC-HPLC): Used to measure purity and detect aggregates. nih.govgoogle.com

Enzyme Activity Assays: To determine the potency of the drug. nih.govscribd.com

Reversed-Phase HPLC (RP-HPLC): Used in in-vitro enzyme kinetics to measure the released aspartic acid. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess purity and identify protein fragments. nih.gov

Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF): For characterization of molecular mass. nih.gov

Circular Dichroism (CD) Spectroscopy: To investigate secondary and tertiary protein structure. nih.gov

These methods are crucial for monitoring the stability of this compound formulations and ensuring that they meet predefined acceptance criteria for quality, safety, and efficacy. scribd.com

Comparability Studies Between Different this compound Formulations

When a new formulation of a drug is developed, such as the lyophilized version of this compound, it is essential to conduct comparability studies to ensure that it is bioequivalent to the original formulation. ascopubs.orgascopubs.org These studies assess whether the new formulation has similar physicochemical properties and pharmacokinetic profiles. nih.govnih.gov

A series of comparability tests were performed on the liquid and reconstituted lyophilized this compound formulations. nih.gov These tests included:

Physicochemical Characterization: Analysis of molecular mass, extent of pegylation, purity, and protein structure using techniques like MALDI-TOF, SEC-MALS, SDS-PAGE, and CD spectroscopy. nih.gov

In Vitro Enzyme Kinetics: To compare the enzymatic activity of the two formulations. nih.gov

Forced Degradation Studies: To evaluate and compare the stability of the formulations under stress conditions. nih.gov

The results of these studies demonstrated that the lyophilized this compound has comparable physicochemical properties to the liquid form. nih.govscribd.com

Furthermore, clinical pharmacokinetic (PK) studies have been conducted to compare the liquid and lyophilized formulations in patients. nih.govclinicaltrials.gov One study in pediatric patients with ALL found that the PK exposure of this compound did not depend on the drug formulation (liquid vs. lyophilized). nih.gov The geometric mean ratios for key PK parameters like Cmax (maximum concentration) and AUC (area under the curve) were within the predefined acceptance interval for bioequivalence. nih.gov

Comparability studies are also critical for the approval of generic or biosimilar versions of this compound. researchgate.netnih.gov These studies involve a comprehensive assessment of quality attributes, including potency, purity, and host cell protein content, to ensure they are comparable to the reference product. ascopubs.orgascopubs.orgresearchgate.net For instance, a study comparing a generic this compound to the reference product, Oncaspar®, found that the two were bioequivalent, with a similar pharmacokinetic profile and safety. ascopubs.orgascopubs.org

Another pegylated asparaginase (B612624) formulation, calaspargase pegol, which has a more stable linker and a longer half-life, was also compared to this compound in a clinical trial. ascopost.com The study found that calaspargase given every three weeks had similar efficacy and toxicity outcomes to this compound given every two weeks. ascopost.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-asparaginase |

| Polyethylene glycol (PEG) |

| Dibasic sodium phosphate |

| Monobasic sodium phosphate |

| Sodium chloride |

| Sucrose |

| Water |

| L-asparagine |